Heparin disaccharide II-S sodium salt
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Overview
Description
Heparin disaccharide II-S sodium salt is a product of the digestion of heparan sulfate and heparin by many different heparinases . It is a specific fraction of heparin, a highly sulfated glycosaminoglycan, which is composed of repeating disaccharide units .
Synthesis Analysis
The synthesis of Heparin disaccharide II-S sodium salt involves the digestion of heparan sulfate and heparin by many different heparinases . The structural diversity of heparin and heparan sulfate lies at the core of the varied range of physiological processes these molecules tend to modulate .
Molecular Structure Analysis
The molecular structure of Heparin disaccharide II-S sodium salt is complex. It is a highly heterogeneous polysaccharide that contains a disaccharide repeating unit of glucuronic acid (GlcA) or iduronic acid (IdoA) and glucosamine (GlcN) residues, and each is capable of carrying sulfo groups .
Chemical Reactions Analysis
Heparin disaccharide II-S sodium salt undergoes various chemical reactions. One of the first steps in characterizing heparan sulfate (HS) and its close relative heparin is to conduct disaccharide composition analysis . This process relies on a complete depolymerization of heparan sulfate polysaccharides into disaccharides .
Physical And Chemical Properties Analysis
Heparin disaccharide II-S sodium salt has a molecular weight of 563.35 and a molecular formula of C12H16NO16S2•3Na . It is a complex, linear, acidic polysaccharide belonging to the glycosaminoglycan (GAG) family .
Scientific Research Applications
Anticoagulant Therapy
Heparin disaccharide II-S sodium salt: is widely used in clinical settings as an anticoagulant. It interacts with various serpins in the blood clotting cascade, notably potentiating the activity of antithrombin, which leads to the inhibition of thrombin and factor Xa, crucial steps in the coagulation pathway .
Cell Proliferation and Signaling
This compound has been shown to promote cell proliferation via fibroblast growth factor receptor signaling. Despite its lower sulfation compared to pharmaceutical-grade heparin, it retains the ability to modulate cellular functions, which is essential for tissue repair and regeneration .
Structural and Functional Characterization of Glycosaminoglycans
The by-products of heparin production, which include Heparin disaccharide II-S sodium salt , provide a source for the structural and functional characterization of glycosaminoglycans. This is crucial for understanding the diverse biological activities these molecules mediate, such as development, inflammation, and angiogenesis .
Drug Synthesis and Development
Due to its unique chemical properties, Heparin disaccharide II-S sodium salt serves as a building block in the synthesis of innovative drug candidates. These drugs often target conditions related to heparin and its derivatives, such as thrombosis and related cardiovascular diseases .
Analysis of Microheterogeneity in Pharmaceuticals
The compound is used in analytical methodologies to decipher the structural microheterogeneity of heparin and heparan sulfate. This analysis is vital for understanding the complex biology mediated by these molecules and for ensuring the quality of pharmaceutical heparin .
Biomedical Research and Therapeutics
Research indicates that the by-products of heparin production, including Heparin disaccharide II-S sodium salt , are an untapped source of structurally diverse glycosaminoglycans. They hold potential for new biomedical applications, enhancing future structure-activity studies, and could lead to the discovery of new therapeutics .
Mechanism of Action
Target of Action
Heparin Disaccharide II-S Sodium Salt, like other heparin compounds, primarily targets Antithrombin III (ATIII) . ATIII is a naturally occurring plasma protein that plays a crucial role in the regulation of blood coagulation .
Mode of Action
The compound interacts with ATIII to induce a conformational change, which significantly enhances the serine protease activity . This interaction accelerates the rate at which ATIII inactivates coagulation enzymes, such as thrombin (factor IIa) and factor Xa . This interaction is the primary mechanism through which Heparin Disaccharide II-S Sodium Salt exerts its anticoagulant effect .
Biochemical Pathways
The interaction between Heparin Disaccharide II-S Sodium Salt and ATIII affects the coagulation pathway. By enhancing the inactivation of coagulation enzymes, the compound disrupts the coagulation cascade, thereby preventing the formation of blood clots .
Pharmacokinetics
The preferred routes of administration are intravenous and subcutaneous . The anticoagulant effect of heparin must be monitored, and the dosage must be adjusted frequently .
Result of Action
The primary result of the action of Heparin Disaccharide II-S Sodium Salt is the prevention of blood clot formation. By enhancing the inactivation of coagulation enzymes, the compound prevents the coagulation cascade from progressing, thereby inhibiting the formation of blood clots .
Action Environment
The action of Heparin Disaccharide II-S Sodium Salt, like other heparin compounds, can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other drugs, the patient’s health status, and specific genetic factors
Safety and Hazards
properties
IUPAC Name |
trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO16S2.3Na/c14-3-1-4(10(17)18)28-12(7(3)15)29-9-5(2-26-31(23,24)25)27-11(19)6(8(9)16)13-30(20,21)22;;;/h1,3,5-9,11-16,19H,2H2,(H,17,18)(H,20,21,22)(H,23,24,25);;;/q;3*+1/p-3/t3-,5+,6+,7+,8+,9+,11?,12-;;;/m0.../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGHANNJETVHCR-LXROVJCJSA-K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(C(C1O)O)OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(O[C@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NS(=O)(=O)[O-])O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16NNa3O16S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 11489904 |
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